2-(3,5-Difluorophenyl)-2-methoxyacetonitrile
Description
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a fluorinated aromatic nitrile derivative characterized by a 3,5-difluorophenyl group and a methoxy substituent on the acetonitrile backbone. Its molecular formula is C₉H₇F₂NO, with a calculated molecular weight of 183.14 g/mol. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where fluorinated nitriles serve as intermediates for bioactive molecules.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-2-methoxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-13-9(5-12)6-2-7(10)4-8(11)3-6/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHGEJLQCQCFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile typically involves the reaction of 3,5-difluorobenzyl bromide with sodium methoxyacetonitrile under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
The methoxy group at the 2-position introduces steric hindrance and polarity, which may improve solubility in polar solvents compared to non-methoxy analogs like 2-(3,5-difluorophenyl)acetonitrile .
Purity and Availability :
- The target compound is reported at 95% purity (), slightly lower than analogs such as (3-Fluoro-5-methoxyphenyl)acetonitrile (>97% purity, ). This discrepancy may reflect differences in synthetic protocols or purification challenges due to steric complexity .
Structural Isomerism :
- The positional isomer 2-(2-Fluoro-5-methoxyphenyl)acetonitrile () demonstrates how fluorine placement alters electronic distribution. The 2-fluoro isomer may exhibit reduced resonance stabilization compared to the 3-fluoro derivative, affecting its stability in acidic conditions .
Biological Relevance: Fluorinated nitriles like 2-(3,5-difluorophenyl)acetonitrile () are precursors to kinase inhibitors and antimicrobial agents.
Research Implications and Limitations
- Synthetic Challenges : The synthesis of this compound likely involves multi-step fluorination and methoxylation, which may explain its lower purity (95%) compared to simpler analogs .
- Comparative Reactivity : Computational studies are recommended to quantify the electronic effects of difluorination versus methoxylation on reaction kinetics .
Biological Activity
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
- Chemical Formula : C10H8F2N
- Molecular Weight : 183.18 g/mol
- Structure : The compound features a difluorophenyl group and a methoxyacetonitrile moiety, contributing to its unique chemical reactivity and biological profile.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Research indicates that derivatives of acetonitrile compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells by disrupting cellular signaling pathways.
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| 2-Methoxyphenylacetonitrile | HeLa (Cervical Cancer) | 10.2 | Inhibition of cell proliferation |
| 3-Fluoro-4-methoxyacetonitrile | A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Disruption of Cell Signaling Pathways : It can interfere with critical signaling pathways that regulate cell growth and apoptosis.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to enhanced apoptosis in cancer cells.
Case Studies
Several case studies have explored the pharmacological potential of related compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed the anticancer properties of various acetonitrile derivatives, including those structurally similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of methoxyacetonitriles, demonstrating their ability to reduce inflammation markers in animal models . This highlights the compound's potential for therapeutic applications beyond oncology.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using fluorinated precursors. For example, introducing the methoxy group via alkylation of 3,5-difluorophenol derivatives with methoxy-containing reagents, followed by nitrile formation using cyanide sources like KCN or trimethylsilyl cyanide. Optimization involves controlling temperature (0–6°C for nitrile stability ), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., phase-transfer catalysts). Reaction progress should be monitored via TLC or GC-MS to minimize side products like hydrolysis intermediates .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines), while ¹H NMR confirms methoxy (-OCH₃) integration at ~δ 3.8 ppm and nitrile absence of protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 184.13 (C₉H₇F₂NO) .
- Chromatography : HPLC or GC with UV/ECD detection ensures purity >97% by quantifying residual solvents or unreacted precursors .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent nitrile degradation or moisture absorption .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong oxidizers (risk of HCN release). Spill management requires neutralization with sodium hypochlorite .
- Disposal : Follow EPA guidelines for fluorinated waste, using incineration with alkaline scrubbers .
Advanced Research Questions
Q. How do electronic effects of the 3,5-difluorophenyl and methoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring for electrophilic substitution, directing reactions to the para position relative to the nitrile. The methoxy group (-OCH₃) acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura couplings. For example, coupling with boronic acids (e.g., 4-fluorophenylboronic acid) requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water mixtures (80°C, 12h) .
Q. What strategies mitigate instability of the nitrile group during long-term storage?
- Methodological Answer :
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
- Lyophilization : For solid-state storage, lyophilize the compound with cryoprotectants like trehalose to reduce hydrolytic cleavage .
Q. How is this compound utilized as an intermediate in kinase inhibitor synthesis?
- Methodological Answer : The nitrile group can be reduced to a primary amine (e.g., using LiAlH₄) to form 2-(3,5-difluorophenyl)ethanamine, a key intermediate in kinase inhibitors targeting EGFR or BTK. The methoxy group enhances solubility for in vitro assays. For example, coupling the amine with L-alanine tert-butyl ester (as in Patent GB 201306881) yields bioactive molecules with improved pharmacokinetic profiles .
Data Contradiction Analysis
- Molecular Weight Discrepancies : reports a molecular weight of 153.13 g/mol for 3,5-difluorophenylacetonitrile (C₈H₅F₂N). The target compound, with an additional methoxy group (C₉H₇F₂NO), should theoretically have a molecular weight of 184.13 g/mol. However, no direct conflicts exist in the provided data, as the cited compounds differ in substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
